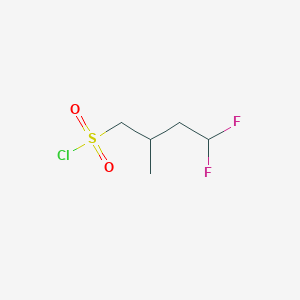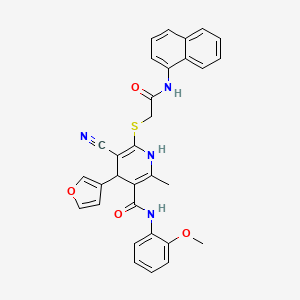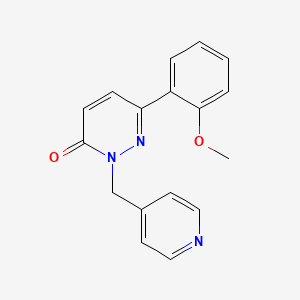![molecular formula C10H17NO5 B2871097 3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid CAS No. 2503201-95-2](/img/structure/B2871097.png)
3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid is a complex organic compound characterized by its unique structure and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 1,3-oxazinane-2-carboxylic acid with 2-methylpropan-2-yl chloroformate under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific reagents and conditions required. The process must be carefully controlled to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medical applications include the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In industry, this compound can be used in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
3-[(2-Methylpropan-2-yl)oxycarbonyl]propanoic acid
1,3-oxazinane-2-carboxylic acid derivatives
Other oxazinane derivatives
Uniqueness: 3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-5-4-6-15-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQHYUMTPMAXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid](/img/structure/B2871014.png)
![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)
![N1-isopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2871017.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2871018.png)
![2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline](/img/structure/B2871019.png)
![2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2871021.png)
![N-[2-(3-methylphenyl)ethyl]-3-(2-oxo-1,2-dihydroquinolin-3-yl)propanamide](/img/structure/B2871023.png)

![2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871028.png)

![N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide](/img/structure/B2871030.png)


![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)
